(1,3,4)Thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one, 6-(2-(3-methylphenyl)ethyl)-
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Overview
Description
(1,3,4)Thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one, 6-(2-(3-methylphenyl)ethyl)- is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3,4)Thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one, 6-(2-(3-methylphenyl)ethyl)- typically involves multi-step reactions. The process often starts with the preparation of the core heterocyclic structure, followed by the introduction of the 6-(2-(3-methylphenyl)ethyl) substituent. Common synthetic methods include cyclization reactions under controlled conditions, using reagents such as hydrazine derivatives and thiourea.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(1,3,4)Thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one, 6-(2-(3-methylphenyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, (1,3,4)Thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one, 6-(2-(3-methylphenyl)ethyl)- is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial or anticancer activity.
Medicine
Medicinally, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of (1,3,4)Thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one, 6-(2-(3-methylphenyl)ethyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved could include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- **(1,3,4)Thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one, 6-(2-(4-methylphenyl)ethyl)-
- **(1,3,4)Thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one, 6-(2-(2-methylphenyl)ethyl)-
Uniqueness
The uniqueness of (1,3,4)Thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one, 6-(2-(3-methylphenyl)ethyl)- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development.
Properties
CAS No. |
101302-79-8 |
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Molecular Formula |
C14H12N6OS |
Molecular Weight |
312.35 g/mol |
IUPAC Name |
11-[2-(3-methylphenyl)ethyl]-10-thia-1,4,5,6,8,12-hexazatricyclo[7.3.0.03,7]dodeca-3,6,8,11-tetraen-2-one |
InChI |
InChI=1S/C14H12N6OS/c1-8-3-2-4-9(7-8)5-6-10-18-20-13(21)11-12(17-19-16-11)15-14(20)22-10/h2-4,7H,5-6H2,1H3,(H,16,17,19) |
InChI Key |
AYDMGSLMQLNMJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CCC2=NN3C(=O)C4=NNN=C4N=C3S2 |
Origin of Product |
United States |
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